![molecular formula C22H22N2O4 B2855040 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one CAS No. 325471-62-3](/img/structure/B2855040.png)
3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
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Description
3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 has been shown to promote tissue healing, reduce inflammation, and improve overall health outcomes in animal studies.
Scientific Research Applications
Antimicrobial Activity
A study by Mandala et al. (2013) focused on the synthesis of novel compounds closely related to 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments, as confirmed by in vitro testing and further supported by molecular docking studies with specific proteins, suggesting potential applications in developing new antimicrobial agents (Mandala et al., 2013).
Synthesis of 4H-pyran Derivatives
Niknam et al. (2013) utilized silica-bonded N-propylpiperazine sodium n-propionate as an effective solid base catalyst for synthesizing a range of 4H-benzo[b]pyran derivatives, including structures similar to 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one. This method highlights the compound's role in facilitating the preparation of these derivatives, essential in various chemical and pharmaceutical applications due to their biological activities (Niknam et al., 2013).
properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHFEPJMDOSPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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